molecular formula C13H10N2O2 B8396454 4-formyl-N-3-pyridinylbenzamide

4-formyl-N-3-pyridinylbenzamide

Katalognummer: B8396454
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: XNSAEKDLASXTNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-formyl-N-3-pyridinylbenzamide is an organic compound with the molecular formula C13H10N2O It features a benzaldehyde moiety substituted with a pyridinylaminocarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-3-pyridinylbenzamide typically involves the reaction of 4-formylbenzoic acid with 3-aminopyridine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-formyl-N-3-pyridinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 4-(3-Pyridinylaminocarbonyl)benzoic acid.

    Reduction: 4-(3-Pyridinylaminocarbonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-formyl-N-3-pyridinylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-formyl-N-3-pyridinylbenzamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The pyridinylaminocarbonyl group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with the formula C7H6O.

    4-Formylbenzoic acid: An aromatic aldehyde with a carboxylic acid group.

    3-Aminopyridine: A pyridine derivative with an amino group.

Uniqueness

4-formyl-N-3-pyridinylbenzamide is unique due to the presence of both a pyridinylaminocarbonyl group and an aldehyde group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C13H10N2O2

Molekulargewicht

226.23 g/mol

IUPAC-Name

4-formyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H10N2O2/c16-9-10-3-5-11(6-4-10)13(17)15-12-2-1-7-14-8-12/h1-9H,(H,15,17)

InChI-Schlüssel

XNSAEKDLASXTNM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.